molecular formula C8H17NO B073813 N,N-Dipropylacetamide CAS No. 1116-24-1

N,N-Dipropylacetamide

Cat. No.: B073813
CAS No.: 1116-24-1
M. Wt: 143.23 g/mol
InChI Key: IFTIBNDWGNYRLS-UHFFFAOYSA-N
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Description

N,N-Dipropylacetamide is an organic compound with the molecular formula C8H17NO. It is a clear, colorless liquid with a molecular weight of 143.23 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dipropylacetamide can be synthesized through the reaction of acetic anhydride with dipropylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 20-30°C . The process involves the nucleophilic attack of dipropylamine on the carbonyl carbon of acetic anhydride, resulting in the formation of this compound and acetic acid as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dipropylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylacetamide
  • N,N-Dimethylacetamide
  • N,N-Dibutylacetamide

Comparison

N,N-Dipropylacetamide is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities. Compared to N,N-Diethylacetamide and N,N-Dimethylacetamide, this compound has a longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTIBNDWGNYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061499
Record name Acetamide, N,N-dipropyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-24-1
Record name N,N-Dipropylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropylacetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N-dipropyl-
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Record name Acetamide, N,N-dipropyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dipropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPROPYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4SJX5GW1
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Q & A

Q1: What are the primary applications of N,N-Dipropylacetamide in scientific research?

A1: this compound has been explored in several research areas, including its use as a:

  • Mosquito Repellent: Impregnating wide-mesh netting with this compound has shown promising results in repelling mixed mosquito populations in field tests, offering protection for extended periods. [, , ] This application highlights its potential as a safer alternative to traditional chemical insecticides.
  • Solvent: Its properties as a polar aprotic solvent have been investigated, particularly in studies involving alkali metals and electron-cation aggregates. [, ]
  • Component in Laser Dyes: this compound has been utilized in mixtures with water to create laser dye solutions, demonstrating its versatility in optical applications. []

Q2: Has this compound shown potential in targeting specific biological targets?

A2: While this compound itself hasn't been extensively studied for targeted biological activity, a derivative, 2-(8-(2-(bis(pyridin-2-yl)methyl)amino)acetamido)-2-(4-chlorophenyl)H-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (CB256), has been investigated for its interaction with the 18-kDa translocator protein (TSPO). [] TSPO is overexpressed in several cancers and activated microglial cells associated with inflammatory neurodegenerative diseases, making it a potential target for imaging and drug delivery.

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